N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,4-DIFLUOROBENZAMIDE
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Overview
Description
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,4-DIFLUOROBENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzofuran moiety, which is known for its diverse biological activities, and a difluorobenzamide group, which can enhance the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,4-DIFLUOROBENZAMIDE typically involves multiple steps One common approach starts with the preparation of the 2,3-dihydrobenzofuran-5-yl intermediate This intermediate can be synthesized through a cyclization reaction of a suitable precursor under acidic or basic conditionsFinally, the difluorobenzamide group is introduced via an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 3,4-difluorobenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of alternative solvents and catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,4-DIFLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluorobenzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., dimethylformamide, DMF), elevated temperatures.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,4-DIFLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,4-DIFLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The difluorobenzamide group can enhance the compound’s binding affinity and stability. The compound may inhibit key enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydrobenzofuran-5-yl)acetamide: Shares the benzofuran moiety but lacks the difluorobenzamide group.
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate: Contains the benzofuran moiety but has a different functional group.
N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxophenoxy)propionamides: Similar structure with variations in the alkoxy and aryloxophenoxy groups.
Uniqueness
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,4-DIFLUOROBENZAMIDE is unique due to the presence of both the benzofuran and difluorobenzamide groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, bioavailability, and potential therapeutic effects .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c18-13-3-1-12(8-14(13)19)17(22)20-9-15(21)10-2-4-16-11(7-10)5-6-23-16/h1-4,7-8,15,21H,5-6,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTVRUSNFODTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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